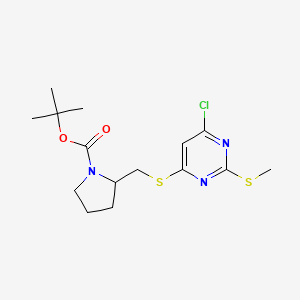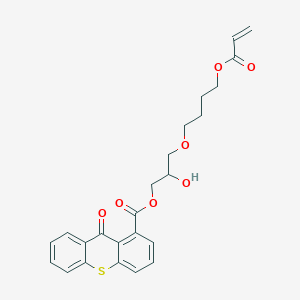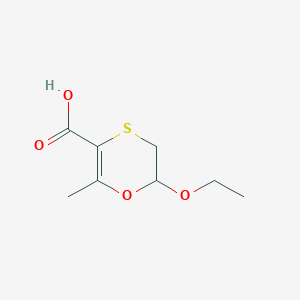
Benzenesulfonamide, N-(4-chloro-2,6-dinitrophenyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a chloro group, two nitro groups, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide typically involves the nitration of 4-chloroaniline followed by sulfonation. The nitration process introduces nitro groups at the 2 and 6 positions of the benzene ring, while the sulfonation process attaches the sulfonamide group to the benzene ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, and the reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide may involve large-scale nitration and sulfonation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chloro-2,6-dinitrophenyl)-1-(4-chloro-3,5-dinitrophenyl)diazene 1-oxide: Similar in structure but with additional nitro groups and a diazene linkage.
4-chloro-2,6-dinitrophenol: Lacks the sulfonamide group but shares the chloro and nitro groups.
Uniqueness
N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
32658-60-9 |
|---|---|
Fórmula molecular |
C13H10ClN3O6S |
Peso molecular |
371.75 g/mol |
Nombre IUPAC |
N-(4-chloro-2,6-dinitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H10ClN3O6S/c1-8-2-4-10(5-3-8)24(22,23)15-13-11(16(18)19)6-9(14)7-12(13)17(20)21/h2-7,15H,1H3 |
Clave InChI |
FZUBVTCCUIBIGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-[(1S)-4-(N'-hydroxycarbamimidoyl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13963445.png)








![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
